

Application Notes and Protocols: Grignard Reaction with 2,6-Dichlorofluorobenzene

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Compound of Interest

Compound Name: 2,6-Dichlorofluorobenzene

Cat. No.: B1295312

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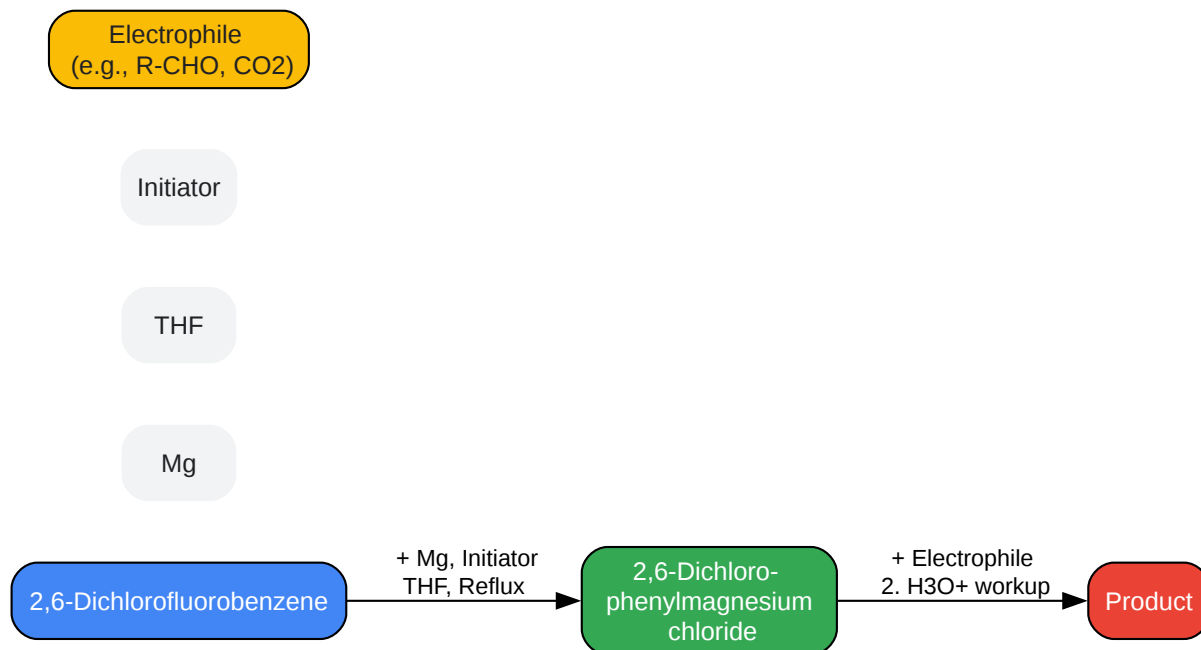
Introduction

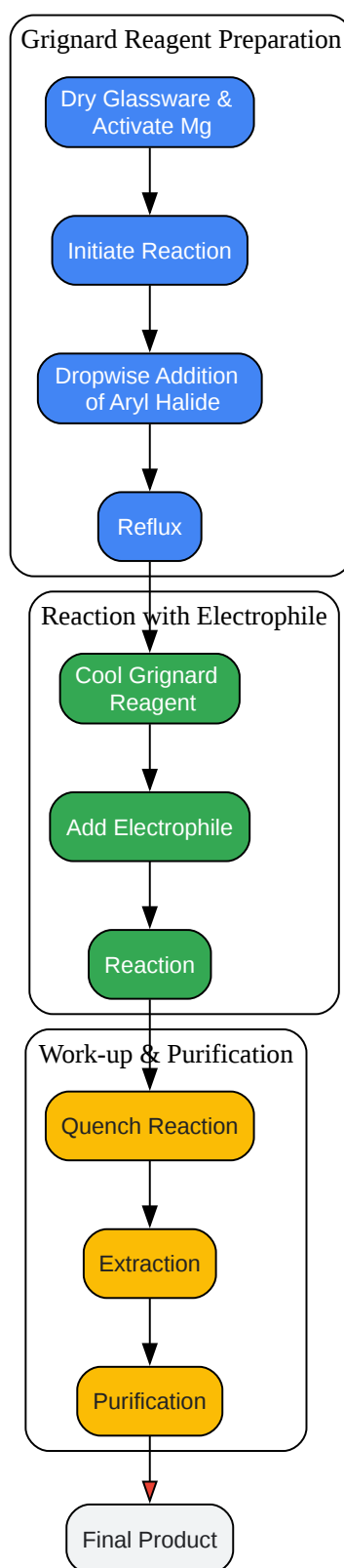
2,6-Dichlorofluorobenzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its unique substitution pattern offers a handle for the introduction of molecular complexity. The preparation of the corresponding Grignard reagent, 2,6-dichlorophenylmagnesium halide, provides a powerful nucleophile for the formation of new carbon-carbon bonds. However, the di-ortho substitution presents steric challenges that can make the Grignard reaction sluggish.^[2]

This document provides detailed protocols for the formation of the Grignard reagent from **2,6-dichlorofluorobenzene** and its subsequent reaction with various electrophiles. Due to the high strength of the carbon-fluorine bond, the Grignard reaction is expected to occur selectively at one of the carbon-chlorine bonds.

Reaction Pathway

The formation of the Grignard reagent proceeds by the insertion of magnesium into one of the carbon-chlorine bonds of **2,6-dichlorofluorobenzene**. The resulting organomagnesium compound can then be used in a variety of subsequent reactions.





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References

- 1. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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